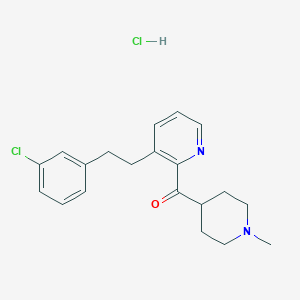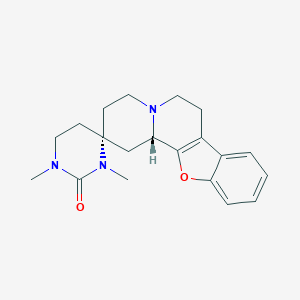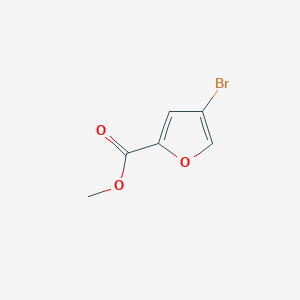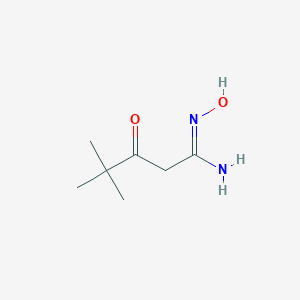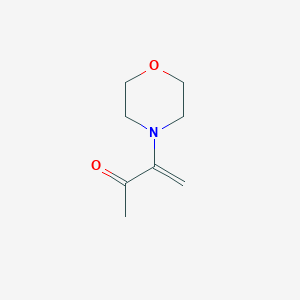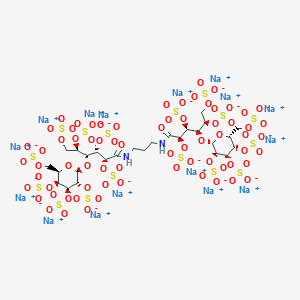
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione, also known as MPTP, is a synthetic compound that has been used extensively in scientific research. MPTP is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects.
作用机制
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione is metabolized in the brain by monoamine oxidase B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopamine-producing neurons in the substantia nigra. MPP+ then inhibits mitochondrial complex I, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It selectively destroys dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome. This compound has also been found to induce neuroinflammation and oxidative stress, which may contribute to the development of neurodegenerative diseases.
实验室实验的优点和局限性
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in lab experiments to study the dopamine system in the brain and develop new treatments for Parkinson's disease. One advantage of this compound is its ability to selectively destroy dopamine-producing neurons in the substantia nigra, allowing researchers to study the mechanisms of Parkinson's disease. However, this compound has limitations as a research tool, including its toxicity and the fact that it only produces a partial Parkinson's disease-like syndrome.
未来方向
There are several future directions for research on 1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of this compound toxicity. Another area of research is the use of this compound as a tool to study the role of neuroinflammation and oxidative stress in neurodegenerative diseases. Additionally, this compound may be used to study the role of the dopamine system in addiction and other psychiatric disorders.
合成方法
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethoxy-3-methylbenzaldehyde with methylamine and acetic anhydride. This reaction produces N-methyl-3-(2,4,5-trimethoxy-3-methylphenyl)prop-2-enamide, which is then reacted with piperazine to produce this compound.
科学研究应用
1-Methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione has been used extensively in scientific research as a tool to study the dopamine system in the brain. This compound is known to selectively destroy dopamine-producing neurons in the substantia nigra, leading to a Parkinson's disease-like syndrome in humans and non-human primates. This has allowed researchers to study the mechanisms of Parkinson's disease and develop new treatments for the condition.
属性
| 120040-38-2 | |
分子式 |
C16H22N2O5 |
分子量 |
322.36 g/mol |
IUPAC 名称 |
1-methyl-3-[(2,4,5-trimethoxy-3-methylphenyl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C16H22N2O5/c1-9-14(22-4)10(7-12(21-3)15(9)23-5)6-11-16(20)18(2)8-13(19)17-11/h7,11H,6,8H2,1-5H3,(H,17,19) |
InChI 键 |
MZPCUPGZFSDOLU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
规范 SMILES |
CC1=C(C(=CC(=C1OC)OC)CC2C(=O)N(CC(=O)N2)C)OC |
同义词 |
1-methyl-3-(2,4,5-trimethoxy-3-methylphenylmethyl)-2,5-piperazinedione 1-MTMP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


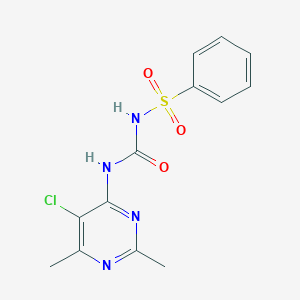

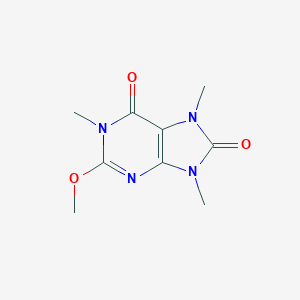
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)


